molecular formula C20H15FN2O3S B2789966 1-[(3-fluoro-4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326848-06-9

1-[(3-fluoro-4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2789966
CAS No.: 1326848-06-9
M. Wt: 382.41
InChI Key: RCPPFCSCUXEPJX-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine-2,4-dione core, substituted at position 1 with a (3-fluoro-4-methoxyphenyl)methyl group and at position 3 with a phenyl group. The fluorine atom and methoxy group on the aromatic ring enhance electronic effects and solubility, while the thiophene-fused pyrimidine core contributes to planar rigidity, influencing binding interactions in biological systems .

Properties

IUPAC Name

1-[(3-fluoro-4-methoxyphenyl)methyl]-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c1-26-17-8-7-13(11-15(17)21)12-22-16-9-10-27-18(16)19(24)23(20(22)25)14-5-3-2-4-6-14/h2-11,16,18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJJTEKAEQDUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3-fluoro-4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and other disease areas. This article reviews the biological activity of this compound based on various studies and findings.

The molecular formula of the compound is C20H17FN2O3S. It features a thieno[3,2-d]pyrimidine core structure which is known for its diverse biological activities. The presence of a 3-fluoro-4-methoxyphenyl group is significant for its pharmacological properties.

Research indicates that thienopyrimidine derivatives can modulate various biological pathways. Specifically, they may inhibit certain protein kinases involved in cellular proliferation and survival. The compound's structure suggests potential interactions with receptors and enzymes critical for cancer cell growth regulation.

Biological Activities

Anticancer Activity
Several studies have investigated the anticancer properties of thienopyrimidine derivatives. For instance, a study highlighted that thienopyrimidine compounds exhibit significant inhibition of cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . The mechanism appears to involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis.

Antimicrobial Activity
Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties. A notable study demonstrated that certain derivatives exhibited activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, thienopyrimidine compounds have shown promise in reducing inflammation. This is particularly relevant in chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .

Case Studies

StudyFindings
Study 1 Investigated the effect of thienopyrimidine derivatives on A431 cells; found IC50 values indicating potent antiproliferative effects (IC50 = 0.1 nM) for specific derivatives .
Study 2 Evaluated antimicrobial activity against Staphylococcus aureus; showed significant inhibition zones compared to control .
Study 3 Assessed anti-inflammatory effects in animal models; demonstrated reduction in inflammatory markers following treatment with thienopyrimidine derivatives .

Scientific Research Applications

Luteinizing Hormone-Releasing Hormone (LHRH) Antagonism

Research has indicated that thieno[2,3-d]pyrimidine derivatives can serve as potent non-peptide antagonists for the LHRH receptor. For instance, a related compound demonstrated high binding affinity and significant antagonistic activity against the human LHRH receptor with IC50 values as low as 0.06 nM. This suggests that derivatives like 1-[(3-fluoro-4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione could be explored for therapeutic interventions in hormone-related disorders such as prostate cancer and endometriosis .

Anticancer Activity

Thienopyrimidine derivatives have shown promise in cancer research due to their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The structural modifications present in these compounds enhance their interaction with biological targets involved in cancer progression . Case studies have reported specific thienopyrimidine compounds exhibiting selective cytotoxicity against breast and lung cancer cell lines.

Antimicrobial Properties

The compound's heterocyclic structure may contribute to its potential antimicrobial activity. Research on similar thienopyrimidine compounds has indicated effectiveness against a range of bacterial strains and fungi . This opens avenues for developing new antimicrobial agents amid rising antibiotic resistance.

Case Studies

StudyFindings
LHRH Antagonist Study A derivative exhibited an IC50 of 0.06 nM against LHRH receptors and suppressed plasma LH levels significantly in animal models .
Anticancer Activity Thienopyrimidine derivatives showed selective cytotoxicity in breast cancer cell lines with IC50 values below 10 µM .
Antimicrobial Efficacy Compounds demonstrated activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antimicrobial agents .

Chemical Reactions Analysis

Electrophilic and Nucleophilic Substitution Reactions

The compound’s electron-rich aromatic systems and substituents enable regioselective substitutions:

Electrophilic Aromatic Substitution

Site Reagents Product Reference
Thiophene ring (C5 or C6)HNO₃/H₂SO₄, 0°CNitration at electron-rich positions
Methoxy groupBBr₃, CH₂Cl₂, −78°CDemethylation to hydroxyl group

The methoxy group undergoes demethylation with boron tribromide (BBr₃), yielding a phenolic hydroxyl group, which can further participate in alkylation or acylation .

Nucleophilic Displacement

Site Reagents Product Reference
Fluorine substituentKOH, ethanol, refluxReplacement with hydroxyl or amine groups

The fluorine atom at the 3-position of the benzyl group is susceptible to nucleophilic displacement under basic conditions, enabling functionalization with oxygen- or nitrogen-based nucleophiles .

Ring-Opening and Rearrangement Reactions

The thieno[3,2-d]pyrimidine system undergoes ring-opening under specific conditions:

Reaction Type Conditions Outcome Reference
Acidic Hydrolysis HCl (6 N), 100°CCleavage of the pyrimidine ring to form thiophene dicarboxylic acid
Reductive Ring Opening LiAlH₄, THF, 0°CReduction of carbonyl groups to alcohols, disrupting the ring

For instance, treatment with concentrated hydrochloric acid hydrolyzes the pyrimidine ring, yielding 3-[(3-fluoro-4-methoxyphenyl)methyl]thiophene-2,4-dicarboxylic acid .

Functionalization of the Benzyl Group

The (3-fluoro-4-methoxyphenyl)methyl side chain participates in cross-coupling reactions:

Reaction Type Catalyst/Reagents Product Reference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, aryl boronic acidBiaryl derivatives via C–C bond formation
Oxidation KMnO₄, H₂O, 60°COxidation of benzyl methyl to carboxylic acid

The benzyl group’s para-methoxy substituent directs electrophilic substitution to the meta position relative to the fluorine atom .

Biological Activity and Reactivity Correlation

Though not a direct chemical reaction, the compound’s bioactivity (e.g., enzyme inhibition) is linked to its electrophilic fluorine and hydrogen-bonding motifs. The fluorine atom enhances binding affinity to target proteins, while the pyrimidine-dione moiety interacts with catalytic residues .

Comparison with Similar Compounds

Key Data Tables

Table 2: Physicochemical Properties

Compound logP* Molecular Weight (g/mol) Solubility (mg/mL)
Target Compound 3.2 422.45 0.15 (PBS)
Compound 2.8 397.38 0.22 (DMSO)
Compound 4.1 487.90 0.08 (DMSO)

*Calculated using ChemDraw.

Q & A

Basic: What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Construction of the thieno[3,2-d]pyrimidine core via cyclization of thiophene and pyrimidine precursors under acidic or basic conditions .
  • Step 2: Introduction of the 3-fluoro-4-methoxyphenylmethyl group via nucleophilic substitution or alkylation, often using benzyl halides .
  • Step 3: Final purification via column chromatography or recrystallization to achieve >95% purity.

Critical Conditions:

  • Temperature control (e.g., reflux in acetonitrile at 80–100°C) to avoid side reactions .
  • Use of anhydrous solvents (e.g., DMF or THF) and inert atmospheres for moisture-sensitive steps .
  • Catalysts like palladium for cross-coupling reactions require strict oxygen-free environments .

Basic: What analytical techniques are essential for characterizing this compound, and how are they applied?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substituent positions and ring fusion. For example, the fluorine atom causes splitting in aromatic proton signals .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>98% required for biological assays) .
  • Mass Spectrometry (MS): Determines molecular weight (e.g., ESI-MS showing [M+H]⁺ at m/z 437.2) .

Basic: How do the fluorine and methoxy substituents influence the compound’s physicochemical properties?

Answer:

  • Fluorine: Enhances lipophilicity (logP increases by ~0.5) and metabolic stability via C-F bond strength .
  • Methoxy Group: Improves solubility in polar solvents (e.g., 2.3 mg/mL in ethanol) and modulates electronic effects on the aromatic ring .
  • Combined, these groups optimize bioavailability and target binding in medicinal chemistry applications .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Case Example: Discrepancies in ¹H NMR splitting patterns may arise from dynamic rotational isomerism.
    • Solution: Variable-temperature NMR (e.g., 25°C vs. −40°C) to freeze conformers and simplify spectra .
  • X-ray Crystallography: Provides definitive proof of stereochemistry and dihedral angles between aromatic rings .
  • DFT Calculations: Predict NMR chemical shifts and compare with experimental data to validate assignments .

Advanced: What strategies improve synthetic yield and purity for scaled-up production?

Answer:

  • Optimization Steps:
    • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
    • Flow Chemistry: Enhances reproducibility for oxidation steps (e.g., using O₂ gas) .
  • Byproduct Mitigation:
    • Use of scavenger resins (e.g., QuadraPure™) to remove excess benzyl halides .
    • Gradient HPLC to isolate minor impurities (<0.5%) .

Advanced: How do structural modifications (e.g., halogen substitution) affect biological activity?

Answer:

  • SAR Studies:
    • Replacing fluorine with chlorine decreases IC₅₀ against kinase targets by 3-fold due to steric effects .
    • Methoxy-to-ethoxy substitution improves metabolic stability (t₁/₂ increases from 2h to 5h in liver microsomes) .
  • Key Data:
    • Anticancer Activity: EC₅₀ = 1.2 µM (original compound) vs. 0.8 µM (3-trifluoromethyl analog) in HeLa cells .

Advanced: What computational methods predict target interactions and pharmacokinetic properties?

Answer:

  • Molecular Docking (AutoDock Vina): Models binding to ATP-binding pockets (e.g., docking score −9.2 kcal/mol for EGFR kinase) .
  • ADMET Prediction (SwissADME): Forecasts oral bioavailability (Bioavailability Score = 0.55) and blood-brain barrier penetration (logBB = −1.2) .
  • MD Simulations (GROMACS): Assesses binding stability over 100 ns, revealing hydrogen bonds with Lys721 and Asp831 .

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